

Spectroscopic Validation of M-Tolyl Acetate Synthesis: A Comparative Guide

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Compound of Interest

Compound Name: M-Tolyl acetate

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This guide provides a comprehensive comparison of spectroscopic techniques for the validation of **M-Tolyl acetate** synthesis. Detailed experimental protocols, comparative data analysis, and visual workflows are presented to assist researchers in confirming the successful synthesis and purity of this important chemical intermediate.

Synthesis of M-Tolyl Acetate

M-Tolyl acetate, also known as m-cresyl acetate, is commonly synthesized via the esterification of m-cresol with acetic anhydride. This method is often preferred due to its high yield and purity of the final product. The reaction involves the acylation of the hydroxyl group of m-cresol with the acetyl group from acetic anhydride, typically in the presence of a catalytic amount of acid or base.

Spectroscopic Validation

The validation of the synthesized **M-Tolyl acetate** is crucial to ensure the identity and purity of the compound. This is achieved by comparing the spectroscopic data of the synthesized product with that of a known standard or literature values. The primary spectroscopic techniques employed for this purpose are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the expected and hypothetical experimental spectroscopic data for the starting materials and the synthesized **M-Tolyl acetate**.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Functional Group	Expected Wavenumber (cm ⁻¹)	Hypothetical Experimental Wavenumber (cm ⁻¹)	
m-Cresol	O-H (alcohol)	3200-3600 (broad)	3350 (broad)	
C-O (alcohol)	1200-1300	1250		
C-H (aromatic)	3000-3100	3040		
C-H (aliphatic)	2850-3000	2920		
Acetic Anhydride	C=O (anhydride)	1800-1850 and 1740-1790	1825, 1755	
C-O (anhydride)	1000-1100	1050		
M-Tolyl Acetate	C=O (ester)	1735-1750[1]		1740
C-O (ester)	1000-1300[1]	1210, 1120		
C-H (aromatic)	3000-3100	3050		
C-H (aliphatic)	2850-3000	2930		

Table 2: ¹H NMR Spectroscopy Data (Chemical Shift, δ in ppm)

Compound	Proton	Expected δ (ppm)	Hypothetical Experimental δ (ppm)	Multiplicity
m-Cresol	Ar-H	6.6-7.2	6.7-7.1	m
-OH	4.5-5.5	5.1	s (broad)	s
Ar-CH ₃	~2.3	2.28	s	
Acetic Anhydride	-CH ₃	~2.2	2.21	
M-Tolyl Acetate	Ar-H	6.8-7.3	6.9-7.2	m
Ar-CH ₃	~2.3 ^[1]	2.35	s	s
-OCOCH ₃	2.0-2.3 ^[1]	2.25	s	

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift, δ in ppm)

Compound	Carbon	Expected δ (ppm)	Hypothetical Experimental δ (ppm)
m-Cresol	Ar-C-OH	155-160	156.5
Ar-C	110-140	112.1, 116.0, 121.5, 129.2, 139.8	167.2
Ar-CH ₃	~21	21.3	
Acetic Anhydride	C=O	~167	
-CH ₃	~22	22.4	169.5
M-Tolyl Acetate	C=O	~169	
Ar-C-O	~150	150.8	
Ar-C	118-140	118.9, 122.7, 126.5, 129.3, 139.5	21.2
Ar-CH ₃	~21	21.2	
-OCOCH ₃	~21	21.0	

Table 4: Mass Spectrometry (MS) Data

Compound	Feature	Expected m/z	Hypothetical Experimental m/z
M-Tolyl Acetate	Molecular Ion [M] ⁺	150[1]	150
Base Peak [CH ₃ CO] ⁺	43[1]	43	
Fragment [M-CH ₂ CO] ⁺	108	108	
Fragment [C ₇ H ₇] ⁺	91	91	

Experimental Protocols

Synthesis of M-Tolyl Acetate

- Reactants: m-Cresol (1.0 eq), Acetic Anhydride (1.2 eq), and a catalytic amount of sulfuric acid.
- Procedure: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-cresol and acetic anhydride.
- Slowly add a few drops of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux for 2 hours.
- After cooling to room temperature, pour the mixture into a separatory funnel containing cold water and diethyl ether.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **M-Tolyl acetate**.
- Purify the crude product by vacuum distillation.

Spectroscopic Analysis

- Sample Preparation:
 - IR: A thin film of the purified liquid sample is placed between two NaCl or KBr plates.
 - NMR: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl_3) in an NMR tube.
 - MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Instrumentation and Parameters:
 - FTIR Spectrometer: Acquire the spectrum from 4000 to 400 cm^{-1} .
 - NMR Spectrometer: (e.g., 400 MHz)

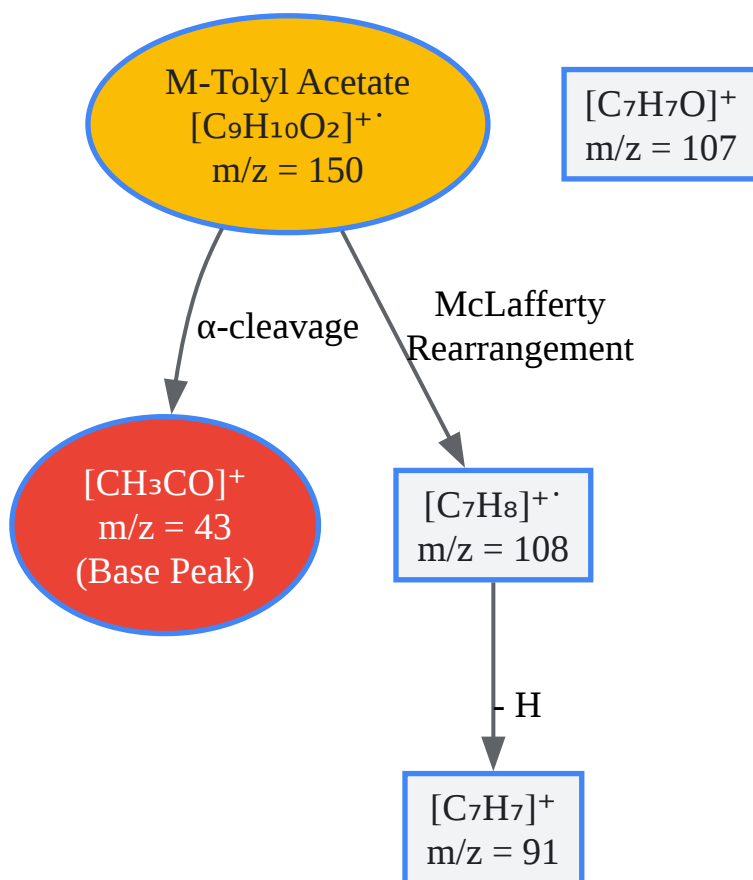
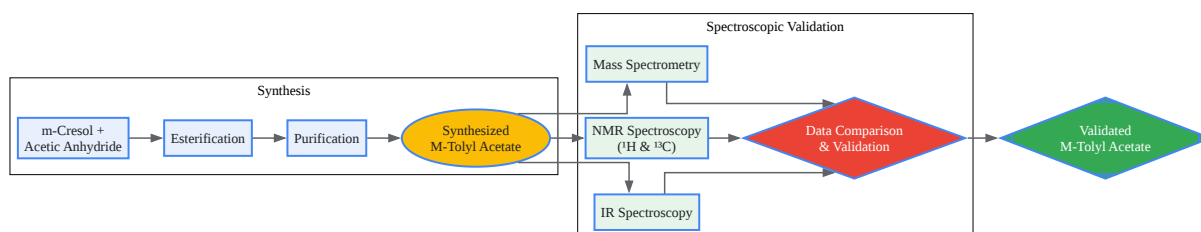
- ^1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
- Mass Spectrometer: (e.g., with Electron Ionization - EI)
 - Acquire the mass spectrum over a mass range of m/z 40-200.

Data Interpretation and Validation

Successful synthesis of **M-Tolyl acetate** is confirmed by the following observations:

- IR Spectrum: The disappearance of the broad O-H stretch from m-cresol and the appearance of a strong C=O stretch characteristic of an ester. The characteristic anhydride C=O stretches from acetic anhydride should be absent.
- ^1H NMR Spectrum: The disappearance of the broad -OH proton signal of m-cresol. The appearance of a new singlet corresponding to the acetyl methyl protons (-OCOCH₃) in the product.
- ^{13}C NMR Spectrum: The appearance of a new carbonyl carbon signal for the ester and a downfield shift of the aromatic carbon attached to the oxygen, confirming the formation of the ester linkage.
- Mass Spectrum: The presence of the molecular ion peak at m/z 150 corresponding to the molecular weight of **M-Tolyl acetate**, and the characteristic base peak at m/z 43.

Visualizing the Workflow and Fragmentation



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References

- 1. spectrabase.com [spectrabase.com]
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